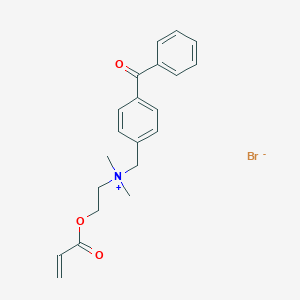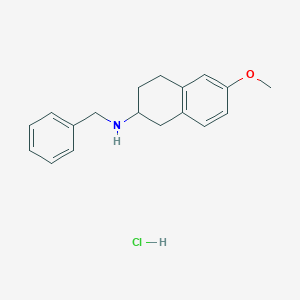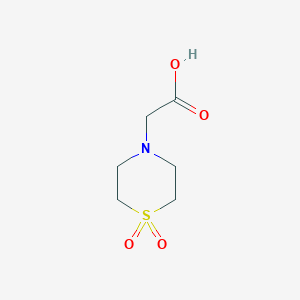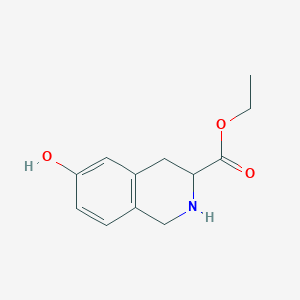
2,4-Dimethoxyphenylmagnesium bromide
説明
2,4-Dimethoxyphenylmagnesium bromide is an organomagnesium compound that is related to the Grignard reagents, which are widely used in organic synthesis. While the provided papers do not directly discuss 2,4-Dimethoxyphenylmagnesium bromide, they do provide insights into the structure and behavior of similar organomagnesium bromides, which can be extrapolated to understand the properties of 2,4-Dimethoxyphenylmagnesium bromide.
Synthesis Analysis
The synthesis of organomagnesium bromides typically involves the reaction of an aryl bromide with magnesium metal in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran. The papers provided discuss the synthesis of related compounds, such as 2,6-dimethoxyphenylmagnesium bromide, which is synthesized through a reaction with tetraacetyl-α-D-glucosyl chloride . This suggests that 2,4-Dimethoxyphenylmagnesium bromide could be synthesized through a similar Grignard reaction using 2,4-dimethoxybromobenzene and magnesium.
Molecular Structure Analysis
The molecular structure of organomagnesium bromides can vary between monomeric and dimeric forms, as seen in the studies of ethylmagnesium bromide and phenylmagnesium bromide . These compounds typically have a magnesium atom that is octahedrally coordinated, and the dimeric forms are stabilized through bridging bromine atoms. It is likely that 2,4-Dimethoxyphenylmagnesium bromide also exists in equilibrium between monomeric and dimeric structures in solution.
Chemical Reactions Analysis
Organomagnesium bromides are known to participate in a variety of chemical reactions, primarily as nucleophiles in the formation of carbon-carbon bonds. The papers do not provide specific reactions for 2,4-Dimethoxyphenylmagnesium bromide, but similar compounds are used in reactions with electrophiles such as carbonyl compounds to form alcohols, ketones, or acids after hydrolysis . The presence of the methoxy groups on the aromatic ring could influence the reactivity and selectivity of the Grignard reagent.
Physical and Chemical Properties Analysis
The physical and chemical properties of organomagnesium bromides are influenced by their structure and the solvent used. For example, the Mg-Br bond distances in phenylmagnesium bromide were found to be around 2.54-2.56 Å . These compounds are generally sensitive to moisture and air, requiring anhydrous conditions for handling and reactions. The exact physical properties of 2,4-Dimethoxyphenylmagnesium bromide, such as melting point and boiling point, are not discussed in the provided papers but would be expected to be consistent with similar Grignard reagents.
科学的研究の応用
Synthesis of Complex Organic Compounds
2,4-Dimethoxyphenylmagnesium bromide is utilized in the synthesis of complex organic compounds. For instance, Eade, McDonald, and Simes (1975) demonstrated its use in the synthesis of 7,4'-Di-O-methylbayin, a compound derived from Australian timbers, through a series of reactions involving glucosyl chloride and other organic reagents (Eade, McDonald, & Simes, 1975).
Design and Synthesis of Redox-Active Macromolecules
Rathore, Burns, and Deselnicu (2001) explored the design and synthesis of macromolecules bearing multiple redox-active sites. They utilized 2,4-dimethoxyphenylmagnesium bromide in an efficient palladium-catalyzed coupling process, demonstrating its potential in creating robust, charged cation radicals (Rathore, Burns, & Deselnicu, 2001).
Organic Chemistry Research and Synthesis
Wittig (1980) discussed the parallel between chemical research and mountaineering, emphasizing the importance of perseverance and determination. Although not directly using 2,4-Dimethoxyphenylmagnesium bromide, Wittig's insights into organic synthesis highlight the broader context in which such compounds are utilized in research (Wittig, 1980).
Analysis of Chemical Reaction Mechanisms
Research by Ōkubo (1975) focused on the reaction of benzophenone with phenylmagnesium bromide, examining the formation of ketyl radicals. This study, while not using 2,4-Dimethoxyphenylmagnesium bromide directly, sheds light on the mechanisms of reactions involving similar organomagnesium compounds (Ōkubo, 1975).
Grignard Reagent Research
In the field of organometallic chemistry, studies on Grignard reagents, such as those conducted by Spek et al. (1974) and Ashby & Yu (1971), provide insights into the structure and composition of these compounds. Their findings contribute to a deeper understanding of the behavior of organomagnesium reagents in various solvents and reaction conditions, relevant to the use of 2,4-Dimethoxyphenylmagnesium bromide (Spek et al., 1974); (Ashby & Yu, 1971).
Safety and Hazards
2,4-Dimethoxyphenylmagnesium bromide is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - Water-react 2 . It has hazard statements H225 - H261 - H302 - H319 - H335 - H336 - H351 . Precautionary statements include P202 - P210 - P231 + P232 - P301 + P312 - P305 + P351 + P338 - P308 + P313 .
特性
IUPAC Name |
magnesium;1,3-dimethoxybenzene-6-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQHQVQBSQPJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyphenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-Dimethoxyphenylmagnesium bromide in the synthesis of 4′,7-Di-O-methylisobayin?
A1: 2,4-Dimethoxyphenylmagnesium bromide acts as a nucleophile in the first step of the synthesis. It reacts with 2,3,4,6-Tetra-O-benzylglucopyranosyl chloride in tetrahydrofuran (THF) to primarily yield 2,3,4,6-Tetra-O-benzyl-1-(2,4-dimethoxyphenyl)-1-desoxy-β-D-glucopyranose []. This reaction forms the foundation for the subsequent steps leading to the final product, 4′,7-Di-O-methylisobayin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)




